![molecular formula C12H15ClFN B11788551 1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)
1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their high density and unique chemical properties. The presence of a fluorophenyl group and an azabicyclo moiety makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride can be achieved through several methods. One common approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is advantageous as it avoids the need for an external oxidant and employs an organic photocatalyst instead of an expensive metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via the Sherwood−Minisci reaction . This approach allows for the large-scale production of the compound with high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position .
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of high-energy density compounds and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the specific substituents and functional groups present.
Bicyclo[2.1.1]hexane derivatives: These compounds have a different ring size and structure but share some chemical properties with 1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride.
Uniqueness
This compound is unique due to the presence of the fluorophenyl group and the azabicyclo moiety. These features confer specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C12H15ClFN |
|---|---|
Peso molecular |
227.70 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H14FN.ClH/c13-11-3-1-2-10(4-11)12-5-9(6-12)7-14-8-12;/h1-4,9,14H,5-8H2;1H |
Clave InChI |
CUUVJNQASPJHIJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(CNC2)C3=CC(=CC=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


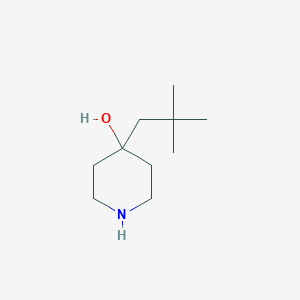
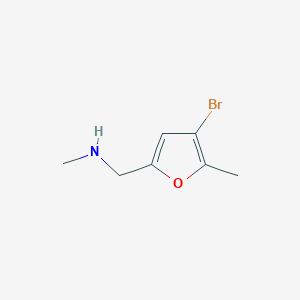
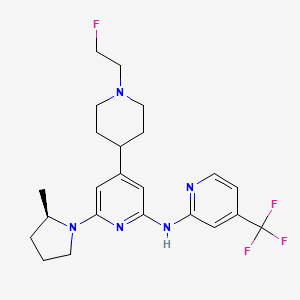
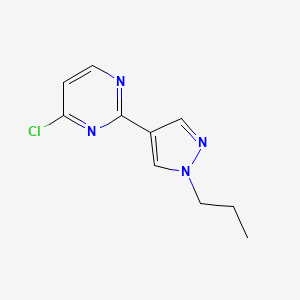
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)

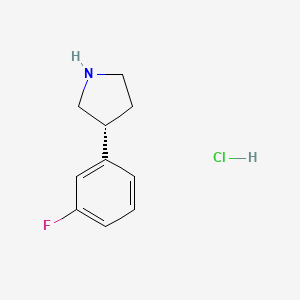

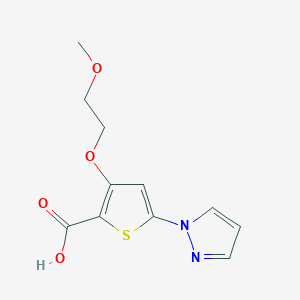
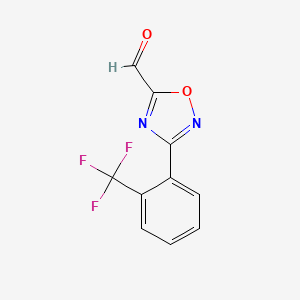
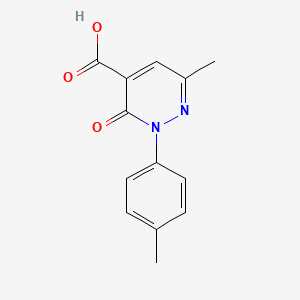
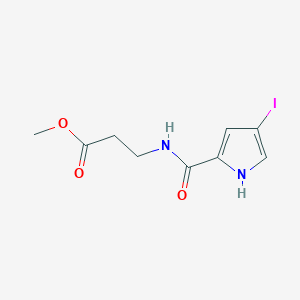

![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)
